molecular formula C7H6ClN3 B1525329 6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190317-60-2

6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B1525329
CAS No.: 1190317-60-2
M. Wt: 167.59 g/mol
InChI Key: JYTOGRSXHXJAFO-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic aromatic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at position 6 and an amine group at position 2.

Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTOGRSXHXJAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272915
Record name 6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-60-2
Record name 6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190317-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This compound, characterized by its unique bicyclic structure comprising a pyrrole and a pyridine ring, has been studied for its biological activities, particularly as an enzyme inhibitor.

  • Molecular Formula : C₇H₅ClN₂
  • Molecular Weight : 152.58 g/mol
  • Structure : Contains a chlorine atom at the 6-position of the pyrrolo ring and an amino group at the 3-position of the pyridine ring.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial in drug metabolism, and compounds that inhibit it can significantly affect the pharmacokinetics of co-administered drugs. In vitro studies have shown that this compound can modulate CYP1A2 activity, suggesting potential for drug-drug interactions in therapeutic settings .

Enzyme TargetInhibition TypeReference
CYP1A2Competitive

Study on CYP1A2 Inhibition

A study conducted on several pyrrolopyridine derivatives highlighted the importance of structural modifications in enhancing enzyme inhibition. The presence of halogen atoms and amino groups was found to significantly influence the inhibitory potency against CYP1A2. The study concluded that further structural optimization could lead to more potent inhibitors .

Anticancer Efficacy Evaluation

In another investigation focusing on the anticancer potential of pyrrolopyridine derivatives, compounds were synthesized and tested against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells . This suggests that this compound may possess selective anticancer properties worth exploring further.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
6-Chloro-1H-pyrrolo[3,2-b]pyridineBicyclic HeterocycleContains amino group; potential for targeted activity
5-Chloro-1H-pyrrolo[3,2-b]pyridineBicyclic HeterocycleDifferent chlorine position; varied reactivity
6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amineBicyclic HeterocycleMethyl substitution instead of chlorine
6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amineBicyclic HeterocycleBromine instead of chlorine; altered properties

The uniqueness of this compound lies in its combination of halogen and amino functionalities, which enhances its potential for targeted biological activity compared to other similar compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrrolo-Pyridine Derivatives

5-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS 1190310-46-3)
  • Structural Difference : Replaces the 6-chloro substituent with a methyl group.
  • However, the absence of an electron-withdrawing group (e.g., Cl) may reduce electrophilic reactivity in substitution reactions .
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • Structural Difference : Incorporates a phenylsulfonyl and trifluoromethyl group.
  • Impact : The trifluoromethyl group increases metabolic stability, while the sulfonyl group enhances hydrogen-bonding capacity, making this derivative more suitable for enzyme inhibition .

Heterocyclic Core Modifications

6-Chloro-1-methyl-pyrazolo[3,4-b]pyridin-3-amine
  • Core Difference : Pyrazolo[3,4-b]pyridine vs. pyrrolo[3,2-b]pyridine.
  • Impact : The pyrazole ring introduces two adjacent nitrogen atoms, increasing polarity and basicity. This modification is associated with improved binding to purinergic receptors, as seen in GSK-3 inhibitors .
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1378482-27-9)
  • Core Difference : Triazolo[4,3-a]pyridine vs. pyrrolo-pyridine.
  • Such derivatives are explored as kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets .

Functional Group Variations in Complex Derivatives

(3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine
  • Structural Features : Combines pyrrolo-pyrimidine, pyrido-pyrazine, and a chiral pyrrolidine.
  • Impact : The sulfur atom in the thioether linker improves conformational flexibility, while the chiral center influences stereoselective binding to biological targets (e.g., kinases). Molecular weight (426.93 g/mol) and complexity suggest higher selectivity but lower solubility .
7-Chloro-N-cyclohexyl-2-(3-(5,11-dihydroindolo[3,2-b]carbazol-6-yl)-1H-indol-2-yl)imidazo[1,2-a]pyridin-3-amine
  • Structural Features : Fused indolo-carbazole and imidazo-pyridine systems.
  • Impact : The extended π-system enables applications in organic electronics (e.g., OLEDs) due to high thermal stability (Tg >150°C). In contrast, the simpler pyrrolo-pyridine core lacks such properties .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
6-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine C₇H₆ClN₃ 167.60 Cl (C6), NH₂ (C3) Pharmacophore development
5-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine C₈H₉N₃ 147.18 CH₃ (C5), NH₂ (C3) Drug metabolism studies
6-Chloro-1-methyl-pyrazolo[3,4-b]pyridin-3-amine C₇H₇ClN₄ 182.61 Cl (C6), CH₃ (N1) Kinase inhibition
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine C₆H₅ClN₄ 168.58 Cl (C6), Triazole ring Kinase/protease inhibition

Key Findings and Implications

  • Chlorine vs. Fluorine : Chlorine’s electronegativity enhances binding to hydrophobic pockets (e.g., in 5-HT6R antagonists), while fluorine improves metabolic stability .
  • Heterocyclic Diversity : Pyrazolo and triazolo derivatives exhibit higher polarity, favoring aqueous solubility but reducing blood-brain barrier penetration compared to pyrrolo-pyridines .
  • Thermal Stability : Indolo-carbazole analogs (Tg >150°C) outperform simpler pyrrolo-pyridines in material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 2
6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine

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